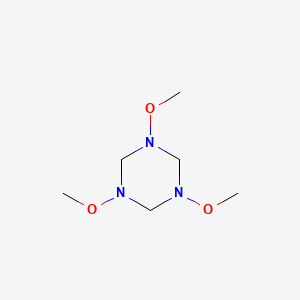
1,3,5-Trimethoxy-1,3,5-triazinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Trimethoxy-1,3,5-triazinane is an organic compound with the molecular formula C6H15N3O3. It belongs to the class of triazinanes, which are nitrogen-containing heterocycles. This compound is characterized by the presence of three methoxy groups attached to the triazinane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethoxy-1,3,5-triazinane can be synthesized through the reaction of formaldehyde with methanol and ammonia under acidic conditions. The reaction typically involves the formation of intermediate compounds, which then cyclize to form the triazinane ring. The reaction conditions, such as temperature, pH, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethoxy-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
1,3,5-Trimethoxy-1,3,5-triazinane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-trimethoxy-1,3,5-triazinane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,3,5-triazinane: Similar in structure but with methyl groups instead of methoxy groups.
1,3,5-Trinitro-1,3,5-triazinane: Contains nitro groups and is used in explosives.
2,4,6-Trimethoxy-1,3,5-triazine: Another triazine derivative with similar functional groups.
Uniqueness
1,3,5-Trimethoxy-1,3,5-triazinane is unique due to its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
55027-94-6 |
|---|---|
Molecular Formula |
C6H15N3O3 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1,3,5-trimethoxy-1,3,5-triazinane |
InChI |
InChI=1S/C6H15N3O3/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H2,1-3H3 |
InChI Key |
MSBSDSVYRVRIRO-UHFFFAOYSA-N |
Canonical SMILES |
CON1CN(CN(C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


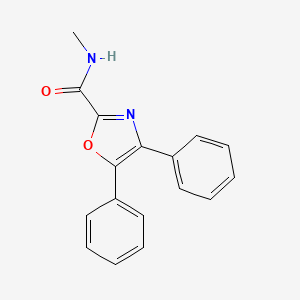
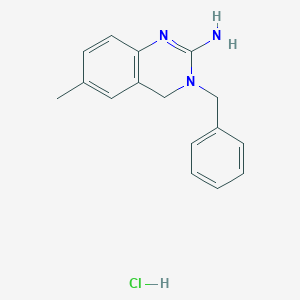
![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

![3-Chloro-4-[(4-methoxyphenyl)methoxy]phenol](/img/structure/B13866180.png)
![N-[3-methoxy-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13866188.png)
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

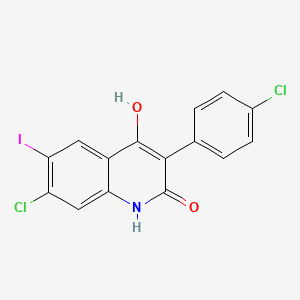
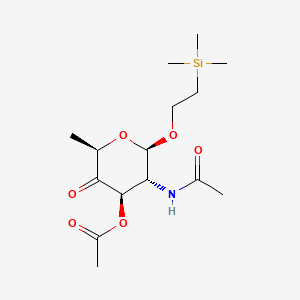

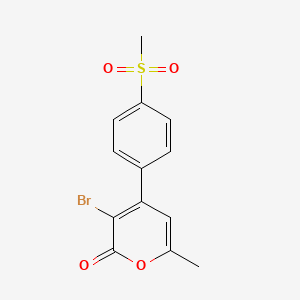
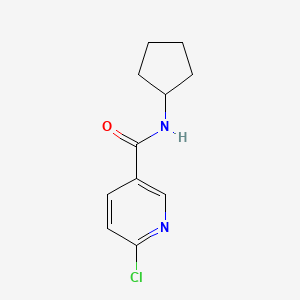
![Ethyl 2-[4-(benzotriazol-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13866229.png)
